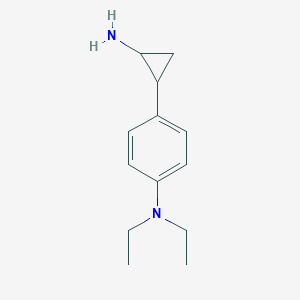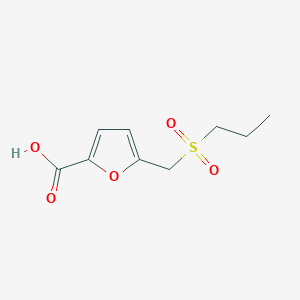
5-((Propylsulfonyl)methyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Propylsulfonyl)methyl)furan-2-carboxylic acid: is an organic compound with the molecular formula C9H12O5S. It belongs to the class of furan carboxylic acids, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a furan ring substituted with a propylsulfonylmethyl group and a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Propylsulfonyl)methyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxylic acid as the core structure.
Sulfonylation: The furan-2-carboxylic acid undergoes sulfonylation with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the propylsulfonyl group to the furan ring.
Methylation: The resulting intermediate is then methylated using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-((Propylsulfonyl)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Aplicaciones Científicas De Investigación
5-((Propylsulfonyl)methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-((Propylsulfonyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Furoic acid
- 3-Furoic acid
- 5-Methyl-2-furoic acid
- 2-Furylacetic acid
- 2,5-Furandicarboxylic acid
- 3-(2-Furyl)acrylic acid
Comparison
Compared to these similar compounds, 5-((Propylsulfonyl)methyl)furan-2-carboxylic acid is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H12O5S |
|---|---|
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
5-(propylsulfonylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H12O5S/c1-2-5-15(12,13)6-7-3-4-8(14-7)9(10)11/h3-4H,2,5-6H2,1H3,(H,10,11) |
Clave InChI |
SVHBLLZYGZKVPN-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)CC1=CC=C(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


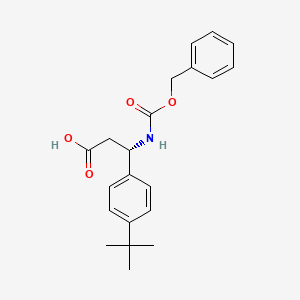

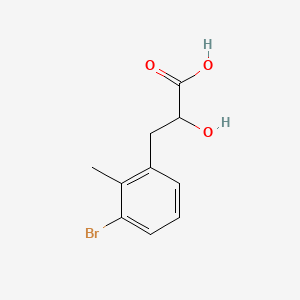
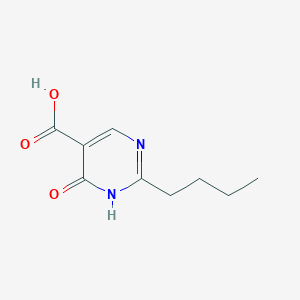
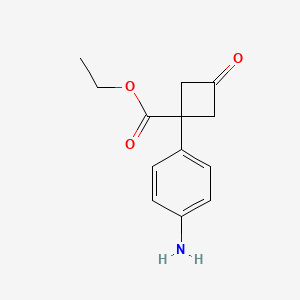
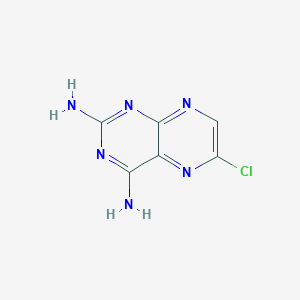
![rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde](/img/structure/B13544112.png)
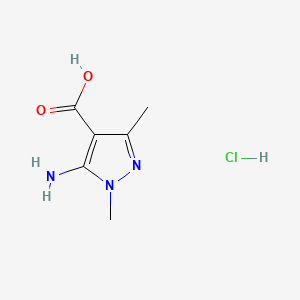
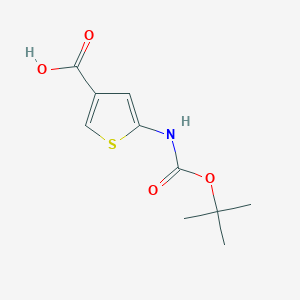
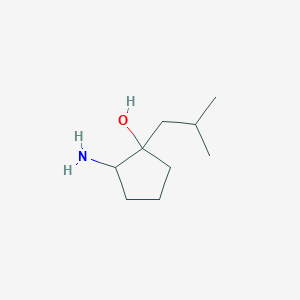
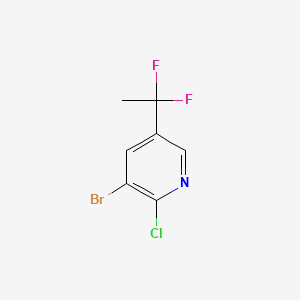
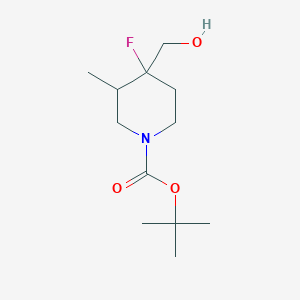
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13544165.png)
